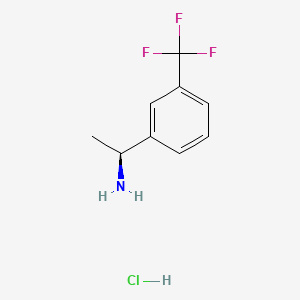
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate
Overview
Description
“Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1346597-55-4 . Its linear formula is C11H9BrN2O3 . The compound is typically stored in a refrigerator . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate” is 1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate” has a molecular weight of 297.11 . It is a white to brown solid and is typically stored in a refrigerator .Scientific Research Applications
Biological Activities and Synthesis of Derivatives
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, as a derivative of indazole, has been explored for its potential biological activities and as a building block for further chemical modeling. Indazoles and their derivatives demonstrate significant biological activities, making them attractive for developing novel therapeutic agents. For instance, indazole derivatives have been found to possess promising anticancer and anti-inflammatory activity. They are also relevant in conditions involving protein kinases and neurodegeneration. The indazole scaffold forms the basic structure for a multitude of compounds with potential therapeutic value, and there's a continuous interest in developing novel indazole-based agents due to their broad spectrum of biological activities (Denya et al., 2018).
Role in Heterocyclic Chemistry
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and its related compounds play a pivotal role in heterocyclic chemistry. Heterocyclic compounds, such as indazoles, are central in organic chemistry, particularly in the field of drug discovery. They are known for their stability and ability to participate in various biological interactions due to their significant dipole moments and ability to engage in hydrogen bonding. The synthesis of these compounds often involves methods like the Huisgen 1,3-dipolar azide-alkyne cycloaddition, highlighting the importance of indazole derivatives in medicinal chemistry (Kaushik et al., 2019).
Medicinal Applications
The versatility of indazole derivatives, including Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, is evident in their wide range of medicinal applications. These compounds exhibit diverse biological activities such as antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, and antituberculosis effects. The continuous investigation into indazoles and their derivatives underscores their significance in the discovery and development of new therapeutic agents (Ali et al., 2013).
Chemical Modeling and Synthesis
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate's relevance extends to chemical modeling and synthesis. The compound and its derivatives provide a foundation for chemical modeling, offering various opportunities for the synthesis of biologically active substances. The search for more rational methods of synthesizing these derivatives continues to be a significant area of research due to their potential biological activities and applications in various fields including medicine and pharmaceuticals (Ohloblina, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Mode of Action
Indazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with various biological pathways, but the exact pathways influenced by this specific compound require further investigation .
properties
IUPAC Name |
methyl 1-acetyl-6-bromoindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAXWVSQSRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177121 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate | |
CAS RN |
1346597-55-4 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


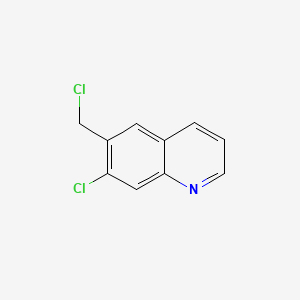
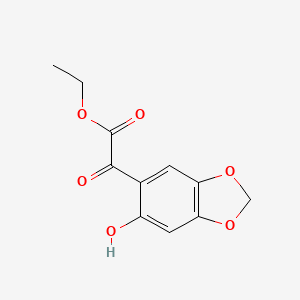
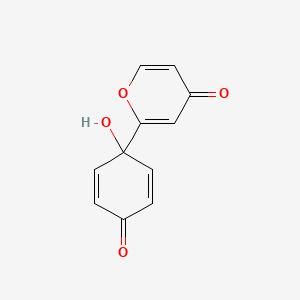
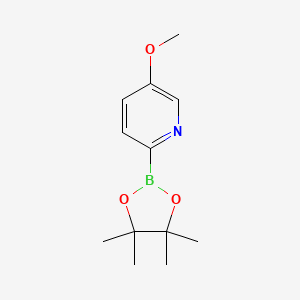



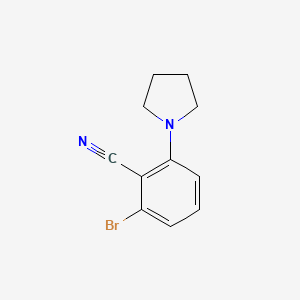
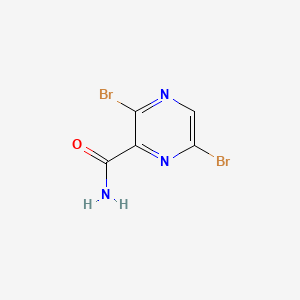


![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)

